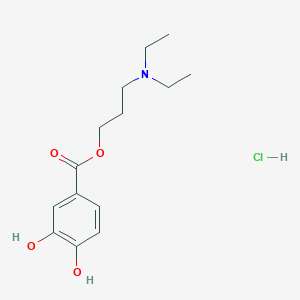
N-(3,4-dichlorophenyl)-2-methylquinolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorophenyl)-2-methylquinolin-4-amine is a chemical compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring substituted with a 3,4-dichlorophenyl group and a methyl group at specific positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-methylquinolin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichloroaniline and 2-methylquinoline.
Coupling Reaction: The key step in the synthesis is the coupling reaction between 3,4-dichloroaniline and 2-methylquinoline.
Reaction Conditions: The reaction conditions typically involve the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as ethanol or toluene). The reaction is usually conducted at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
化学反应分析
Types of Reactions
N-(3,4-dichlorophenyl)-2-methylquinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives.
科学研究应用
Biology: It has shown potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.
Medicine: Research has explored its potential as an anticancer agent, due to its ability to interfere with cellular pathways involved in cancer progression.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of N-(3,4-dichlorophenyl)-2-methylquinolin-4-amine involves its interaction with molecular targets such as enzymes and receptors. For example, it may act as an allosteric modulator of specific receptors, altering their activity and downstream signaling pathways. The compound’s ability to bind to these targets is influenced by its chemical structure, which allows it to fit into specific binding sites and exert its effects.
相似化合物的比较
Similar Compounds
Diuron (N-(3,4-dichlorophenyl)-N’,N’-dimethylurea): An herbicide that inhibits photosynthesis by blocking the Q_B plastoquinone binding site of photosystem II.
Swep (methyl N-(3,4-dichlorophenyl)carbamate): A herbicide that interferes with metabolic processes and inhibits cell division at the growth point.
Uniqueness
N-(3,4-dichlorophenyl)-2-methylquinolin-4-amine is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Unlike other similar compounds, it has shown potential in diverse applications, ranging from drug development to material science.
属性
IUPAC Name |
N-(3,4-dichlorophenyl)-2-methylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2/c1-10-8-16(12-4-2-3-5-15(12)19-10)20-11-6-7-13(17)14(18)9-11/h2-9H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOOWVCFYCENQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[(3-Chloro-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4990366.png)
![2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4990374.png)
![N-[(4-bromo-2-chlorophenyl)carbamothioyl]-2,2-diphenylacetamide](/img/structure/B4990385.png)

![1-methyl-3-nitro-4-[4-(2-pyridinyl)-1-piperazinyl]-2(1H)-quinolinone](/img/structure/B4990409.png)
![N-{1-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B4990419.png)
![2-methoxy-N-[1-(propan-2-yl)piperidin-4-yl]benzamide](/img/structure/B4990426.png)


![N-[4-({[(4-chlorophenyl)carbonyl]carbamothioyl}amino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B4990462.png)
![2-bromo-N-{[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B4990469.png)
![2-[(8-methoxy-4-methyl-2-quinolinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4990470.png)
![(4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl)methyl 2-chlorobenzoate](/img/structure/B4990496.png)
![(4Z)-4-[2-(2-methoxy-5-nitrophenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4990499.png)
